N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
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Overview
Description
N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzofuran ring, a pyridazine ring, and multiple functional groups, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multiple steps, including the formation of the benzofuran and pyridazine rings, followed by the introduction of the carbamoyl and carboxamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the compound.
Substitution: Substitution reactions can replace specific atoms or groups with different ones, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with different substituents.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms, synthesis techniques, and structure-activity relationships.
Biology: It may be used in biological studies to investigate its effects on various biological systems, including its potential as a bioactive molecule.
Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: Its chemical properties may make it useful in the development of new materials, catalysts, or other industrial applications.
Mechanism of Action
The mechanism of action of N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and the nature of the targets. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran and pyridazine derivatives with carbamoyl and carboxamide groups. Examples include:
- O-(N-(3-chlorophenyl)carbamoyl)acetone oxime
- 4-(N-(3-chlorophenyl)carbamoyl)-2,6-dimethylmorpholine
Uniqueness
N-{2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is unique due to its specific combination of functional groups and ring structures. This uniqueness can result in distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C27H19ClN4O4 |
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Molecular Weight |
498.9 g/mol |
IUPAC Name |
N-[2-[(3-chlorophenyl)carbamoyl]-1-benzofuran-3-yl]-1-(3-methylphenyl)-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C27H19ClN4O4/c1-16-6-4-9-19(14-16)32-13-12-21(33)24(31-32)26(34)30-23-20-10-2-3-11-22(20)36-25(23)27(35)29-18-8-5-7-17(28)15-18/h2-15H,1H3,(H,29,35)(H,30,34) |
InChI Key |
ANLPCUZJQAHVMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CC(=O)C(=N2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC(=CC=C5)Cl |
Origin of Product |
United States |
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